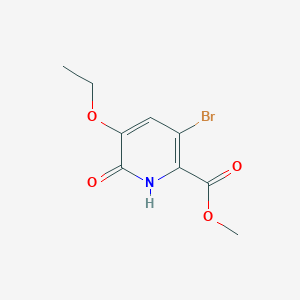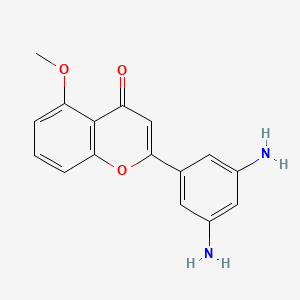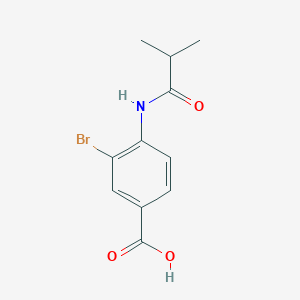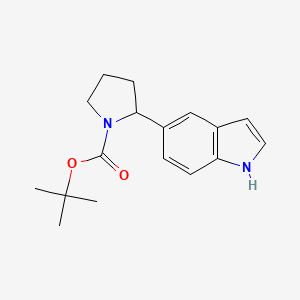
(3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclohexyl(methyl)carbamoyl group and a fluorine atom. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it an ideal method for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form boronic esters or reduction to form boranes.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a key reaction involving this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents such as toluene or ethanol. The reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres (e.g., nitrogen or argon).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound formed by the coupling of the boronic acid with an aryl halide.
Aplicaciones Científicas De Investigación
(3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a protease inhibitor, which could have implications in drug development.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes .
Mecanismo De Acción
The mechanism of action of (3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in the context of protease inhibition, where the compound can bind to the catalytic serine residue of the enzyme, preventing substrate cleavage .
Comparación Con Compuestos Similares
Similar Compounds
(3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid: Similar structure but lacks the fluorine atom.
1-Boc-4-AP: Used as an intermediate in the synthesis of fentanyl and related compounds
Uniqueness
The presence of the fluorine atom in (3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a more effective inhibitor compared to similar compounds.
Propiedades
Fórmula molecular |
C14H19BFNO3 |
|---|---|
Peso molecular |
279.12 g/mol |
Nombre IUPAC |
[3-[cyclohexyl(methyl)carbamoyl]-5-fluorophenyl]boronic acid |
InChI |
InChI=1S/C14H19BFNO3/c1-17(13-5-3-2-4-6-13)14(18)10-7-11(15(19)20)9-12(16)8-10/h7-9,13,19-20H,2-6H2,1H3 |
Clave InChI |
DIYCTAMRGGXLGV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)F)C(=O)N(C)C2CCCCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-2-phenylfuro[2,3-B]quinoxaline](/img/structure/B11844049.png)




![7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11844075.png)

![(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11844090.png)




